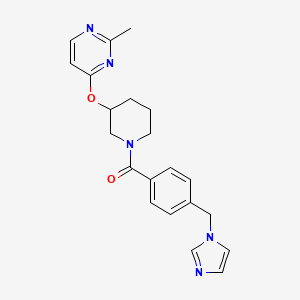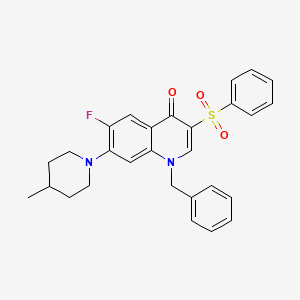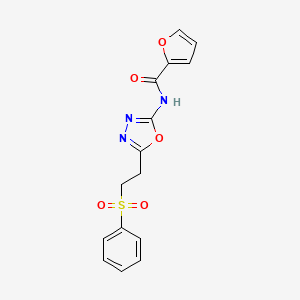
1-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione involves the preparation of benzimidazole and benzofuran derivatives with various substituents to enhance their pharmacological activity. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the introduction of a substituted-oxyethyl group at the 1-position of the benzimidazole nucleus, which is crucial for potent antihistaminic activity, particularly in vivo . Similarly, the synthesis of spiro[ benzofuran-1,4'-piperidines] includes the reaction of cyclic methyl acetals with trimethylsilyl cyanide to yield nitriles, which are then further modified to achieve high affinity and selectivity for sigma receptors .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzimidazole or benzofuran core linked to a piperidine or piperazine ring. The presence of specific substituents, such as the ethoxyethyl group in benzimidazole derivatives, is associated with increased antihistaminic activity . In the case of benzofuran derivatives, the introduction of a cyano group in position 3 of the spirocycle is linked to high sigma receptor affinity and selectivity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to introduce functional groups that enhance the desired pharmacological properties. For example, the synthesis of benzimidazole derivatives includes the formation of diastereomeric carbamates and subsequent resolution to obtain the active stereoisomers . The synthesis of benzofuran derivatives involves the use of stabilized phosphoranes to introduce a two-carbon residue in position 3 of the spirocycle .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are tailored to optimize their pharmacokinetic profiles and reduce off-target activities. For instance, systematic modification of lipophilicity and basicity in imidazolidine-2,4-dione derivatives leads to the identification of compounds with improved oral bioavailability and reduced hERG ion channel activity . The stereochemical structure of benzimidazole derivatives is also crucial, as the (+) isomers exhibit more potent hypotensive and alpha-adrenergic blocking activities compared to the (-) isomers .
Applications De Recherche Scientifique
Euglycaemic and Biological Activities
- Study 1 : Research on thiazolidine-2,4-dione derivatives, similar in structure to the compound , showed significant euglycaemic activity. These compounds were effective in lowering blood glucose levels in genetically obese and insulin-resistant mice. Additionally, they reduced insulin and triglyceride levels in Zucker fa/fa rats. This study highlights the potential of such compounds in managing conditions like diabetes and obesity (de Nanteuil et al., 1995).
Electrochemical Oxidation Study
- Study 2 : An electrochemical study on hydantoin derivatives (related to the compound ) explored their behavior over a range of pH levels. This study contributes to understanding the electrochemical properties and potential biochemical actions of such compounds (Nosheen et al., 2012).
Antimicrobial Applications
- Study 3 : Synthesis and evaluation of thiazolidine-2,4-dione derivatives revealed their promising antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Jat et al., 2006).
Sigma Receptor Ligand Development
- Study 4 : Research on spiro[[2]benzofuran-1,4'-piperidines], structurally related to the compound, showed they are potent sigma receptor ligands. Such compounds could have implications in neurological and psychiatric conditions (Maier & Wünsch, 2002).
Synthesis and Structural Analysis
- Study 5 : The synthesis and spatial structure of piperidine-4-spiro-5′-imidazolidine-2′,4′-diones were studied, providing insights into the structural aspects of similar compounds (Unkovskii et al., 1994).
Ultrasound-Assisted Synthesis
- Study 6 : An ultrasound-assisted synthesis study of benzimidazo[2,1-b]quinazolin-1(1H)-ones revealed a novel mechanism involving piperidine. This study contributes to the understanding of synthetic pathways and mechanisms for related compounds (Chen et al., 2016).
Propriétés
IUPAC Name |
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-19-16(22)11-21(18(19)24)13-6-8-20(9-7-13)17(23)15-10-12-4-2-3-5-14(12)25-15/h2-5,10,13H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHZQSLVVRXCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)
![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)
![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)
![N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2508811.png)
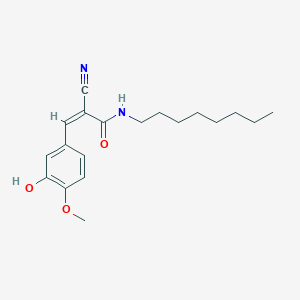
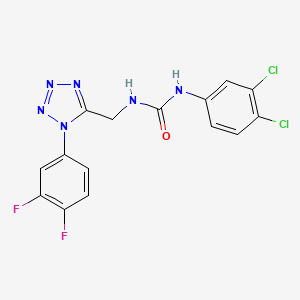
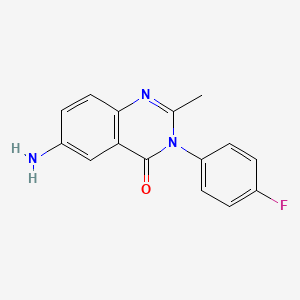

![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2508817.png)
![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)
